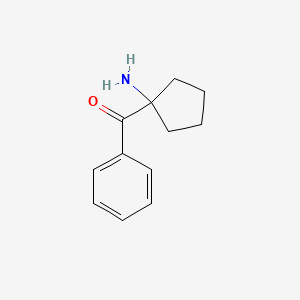

Methanone, (1-aminocyclopentyl)phenyl-

Description

Contextualization of the Compound within Contemporary Organic Synthesis and Medicinal Chemistry Research

The significance of Methanone (B1245722), (1-aminocyclopentyl)phenyl- in a research context is best understood by examining the established importance of the α-amino ketone motif. rsc.orgresearchgate.netnih.govresearchgate.net This structural unit is a key feature in numerous pharmaceuticals and natural products. nih.gov Consequently, the development of novel methods for the synthesis of α-amino ketones is a major focus in organic chemistry. rsc.orgresearchgate.netrsc.org These compounds serve as valuable building blocks for creating more complex molecules, including various heterocyclic systems like pyrazines. rsc.org

In medicinal chemistry, the α-amino ketone framework is a privileged scaffold, meaning it is a molecular structure that is repeatedly found in bioactive compounds. nih.govresearchgate.net The diverse biological activities associated with this class of molecules make them attractive targets for drug discovery programs. researchgate.net Research into analogous compounds suggests that molecules with the structural characteristics of Methanone, (1-aminocyclopentyl)phenyl- could be investigated for a range of pharmacological applications.

Table 1: Examples of Bioactive α-Amino Ketones

| Compound Name | Therapeutic Class | Application |

|---|---|---|

| Bupropion | Antidepressant | Treatment of major depressive disorder and for smoking cessation. rsc.orgresearchgate.net |

| Amfepramone | Appetite Suppressant | Management of obesity. rsc.orgresearchgate.net |

| Keto-ACE | ACE-Inhibitor | Investigated for the treatment of hypertension. rsc.orgresearchgate.net |

Overview of Key Academic Research Trajectories and Objectives

Academic research in the field of α-amino ketones is generally directed along several key trajectories. A primary objective is the development of efficient and stereoselective synthetic methods. nih.gov The creation of chiral α-amino ketones is of particular importance, as the stereochemistry of these molecules is often crucial for their biological activity. nih.gov

Key Research Objectives in the Field of α-Amino Ketones:

Novel Synthetic Methodologies: A significant portion of research is dedicated to discovering new ways to synthesize α-amino ketones with greater efficiency, higher yields, and better functional group tolerance. rsc.orgresearchgate.net This includes the development of catalytic asymmetric methods to produce enantiomerically pure compounds. nih.gov

Exploration of Chemical Space: Researchers are constantly creating new analogs of α-amino ketones to explore how changes in the molecular structure affect the compound's properties and biological activity. This involves modifying the substituents on the amino, keto, and adjacent carbon groups.

Identification of New Biological Targets: Another avenue of research is the screening of α-amino ketone libraries against various biological targets, such as enzymes and receptors, to identify new therapeutic leads. researchgate.net The versatility of the α-amino ketone structure makes it a valuable component in the design of enzyme inhibitors, for example, for proteases. researchgate.net

Table 2: Selected Synthetic Approaches to α-Amino Ketones

| Starting Material | Reaction Type | Key Features |

|---|---|---|

| α-Diazo Ketones | N-H Insertion | Involves rhodium and chiral spiro phosphoric acid co-catalysis, offering very short reaction times and high enantioselectivity. rsc.org |

| Aldehydes and Imines | Aza-Benzoin Condensation | An enantioselective transformation that is well-suited for aliphatic aldehydes and aryl-substituted imines. rsc.org |

| Ketones | Electrophilic Amination | Direct amination of ketone enolates, though this can present challenges with regioselectivity. rsc.org |

While specific research on Methanone, (1-aminocyclopentyl)phenyl- is not prominent, its structure aligns with the core interests of these research trajectories. Future investigations could focus on its synthesis, its potential as a chiral ligand, or its biological activity in various assays. The rich chemistry of α-amino ketones provides a strong foundation for any such future studies. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

500168-22-9 |

|---|---|

Molecular Formula |

C12H15NO |

Molecular Weight |

189.25 g/mol |

IUPAC Name |

(1-aminocyclopentyl)-phenylmethanone |

InChI |

InChI=1S/C12H15NO/c13-12(8-4-5-9-12)11(14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,13H2 |

InChI Key |

YYXCLTGWYLYDFD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C(=O)C2=CC=CC=C2)N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Methanone, 1 Aminocyclopentyl Phenyl

Mechanistic Investigations of Ketone Amination Pathways

The introduction of an amino group onto the cyclopentyl ring of cyclopentyl phenyl ketone is a critical transformation. Mechanistic understanding of amination pathways is essential for developing efficient and selective synthetic protocols. The primary challenge lies in achieving amination specifically at the tertiary carbon (C1) adjacent to the phenyl ketone group.

Stereo- and Regioselective Amination Strategies for 1-Aminocyclopentyl Moieties

Achieving regioselectivity in the amination of cyclopentyl phenyl ketone is paramount to ensure the formation of the desired 1-amino isomer. Direct amination strategies often involve the formation of an enolate or an equivalent intermediate, followed by reaction with an electrophilic nitrogen source.

One common approach is the α-amination of the ketone. This can be achieved by first generating the enolate of cyclopentyl phenyl ketone using a suitable base. The subsequent reaction with an electrophilic aminating agent, such as a dialkyl azodicarboxylate or a sulfonyl azide, introduces the nitrogen functionality at the α-carbon. The choice of base and reaction conditions is critical to control the regioselectivity of enolate formation, although for cyclopentyl phenyl ketone, deprotonation is anticipated to selectively occur at the tertiary α-carbon of the cyclopentyl ring due to the influence of the phenyl ketone.

Stereoselectivity is not a factor in the synthesis of Methanone (B1245722), (1-aminocyclopentyl)phenyl- as the target molecule is not chiral. However, in related syntheses of chiral α-amino ketones, asymmetric catalytic methods are employed to control the stereochemical outcome.

Catalytic Systems for Efficient Amino Group Introduction

Catalytic methods offer a more atom-economical and environmentally benign approach to amino group introduction. Reductive amination, while typically used for converting ketones to primary amines via reaction with ammonia (B1221849), can be adapted for this synthesis. rsc.org This would involve a two-step conceptual approach where an initial oxidation or functionalization at the C1 position would be required to introduce a suitable leaving group, followed by a substitution reaction with an amine source.

More direct catalytic approaches for α-amination of ketones have been developed. These often involve transition metal catalysts that can facilitate the coupling of the ketone with an amine source. For instance, palladium-catalyzed α-arylation of ketones has been extended to amination reactions. The mechanism typically involves the formation of a metal enolate, which then undergoes reaction with an aminating agent.

Biocatalytic approaches using enzymes such as transaminases are also gaining prominence for the synthesis of α-amino ketones. nih.gov These enzymes can catalyze the transfer of an amino group from an amino donor to a ketone substrate with high selectivity. While specific transaminases for the amination of cyclopentyl phenyl ketone are not widely reported, the broad substrate scope of some engineered enzymes suggests this as a potential synthetic route.

Advanced Friedel-Crafts Acylation Techniques for Phenyl Moiety Incorporation

The synthesis of the precursor molecule, cyclopentyl phenyl ketone, is efficiently achieved through Friedel-Crafts acylation. youtube.com This classic electrophilic aromatic substitution reaction involves the acylation of benzene (B151609) with a suitable acylating agent, in this case, derived from cyclopentanecarboxylic acid.

C₆H₆ + C₅H₉COCl --(AlCl₃)--> C₆H₅COC₅H₉ + HCl

Exploration of Novel Lewis Acid Catalysts and Optimized Reaction Conditions

The traditional Friedel-Crafts acylation employs a stoichiometric amount of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com The catalyst's role is to generate a highly electrophilic acylium ion from the acylating agent (e.g., cyclopentanecarbonyl chloride). khanacademy.orglibretexts.org

The mechanism proceeds through the following steps:

Formation of the acylium ion: The Lewis acid coordinates to the chlorine atom of the acyl chloride, making it a better leaving group and facilitating the formation of the resonance-stabilized acylium ion.

Electrophilic attack: The electron-rich benzene ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

However, the product ketone is a Lewis base and can form a complex with the AlCl₃, necessitating the use of more than stoichiometric amounts of the catalyst. wikipedia.org Research into more efficient catalytic systems has explored the use of other Lewis acids such as FeCl₃, SbCl₅, and ZrCl₄. google.com Furthermore, greener methodologies are being developed that utilize solid acid catalysts or catalytic amounts of milder Lewis acids, particularly for activated aromatic rings. organic-chemistry.org

| Catalyst | Acylating Agent | Conditions | Outcome |

| AlCl₃ (stoichiometric) | Cyclopentanecarbonyl chloride | Benzene, heat | High yield of cyclopentyl phenyl ketone |

| FeCl₃ | Cyclopentanecarbonyl chloride | Benzene | Moderate to good yield, less reactive than AlCl₃ |

| Zeolites | Cyclopentanecarboxylic anhydride | High temperature | Environmentally friendly, reusable catalyst |

Control of Regiochemical Outcomes in Aromatic Substitution

In the case of unsubstituted benzene, regiochemistry is not a concern as all six positions are equivalent. However, if a substituted benzene were used, the nature of the substituent would direct the incoming acyl group. Electron-donating groups (e.g., alkyl, alkoxy) are activating and direct the acylation to the ortho and para positions. alexandonian.com Conversely, electron-withdrawing groups (e.g., nitro, carbonyl) are deactivating and direct the incoming group to the meta position.

A key advantage of Friedel-Crafts acylation is that the product ketone contains an electron-withdrawing acyl group, which deactivates the aromatic ring towards further substitution. libretexts.orgquora.com This prevents polyacylation, a common issue in Friedel-Crafts alkylation, thus ensuring the formation of a monoacylated product. organic-chemistry.org

Multi-Step Synthesis Design and Optimization for Complex Architectures

Stage 1: Synthesis of Cyclopentyl Phenyl Ketone via Friedel-Crafts Acylation

This stage involves the reaction of benzene with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Stage 2: α-Amination of Cyclopentyl Phenyl Ketone

This stage focuses on the introduction of the amino group at the C1 position of the cyclopentyl ring. A potential route involves α-bromination of the ketone followed by nucleophilic substitution with ammonia or a protected amine equivalent.

Optimization of the synthetic route would involve:

Catalyst Screening: Evaluating different Lewis acids for the Friedel-Crafts reaction to improve yield and reduce catalyst loading.

Reaction Conditions: Optimizing temperature, reaction time, and solvent for both the acylation and amination steps to maximize conversion and minimize side products.

Purification Techniques: Developing efficient methods for the isolation and purification of the intermediate and the final product, such as crystallization or chromatography.

Protecting Group Strategy: In the case of indirect amination routes, selecting an appropriate nitrogen protecting group that is stable under the reaction conditions and can be easily removed.

A comprehensive optimization process would employ statistical methods like Design of Experiments (DoE) to systematically investigate the effect of various parameters on the reaction outcome, leading to a robust and scalable synthesis of Methanone, (1-aminocyclopentyl)phenyl-.

Strategic Application of Protecting Group Chemistry

In the synthesis of α-amino ketones like Methanone, (1-aminocyclopentyl)phenyl-, protecting group chemistry is not merely an auxiliary step but a cornerstone of the entire strategy. The primary amine of the 1-aminocyclopentyl moiety is nucleophilic and would readily react with organometallic reagents such as phenylmagnesium bromide, which are intended to react with the nitrile group to form the ketone. masterorganicchemistry.com Therefore, the temporary masking of the amino group is essential to direct the reaction pathway correctly.

Boc Protection: The amino group of a precursor, such as 1-aminocyclopentanecarbonitrile (B1332910), is reacted with di-tert-butyl dicarbonate (B1257347) to form the N-Boc derivative. This group is stable under the basic and nucleophilic conditions of the Grignard reaction. libretexts.org

Cbz Protection: Alternatively, benzyl (B1604629) chloroformate can be used to install the Cbz group, which also offers robust protection during the ketone formation step.

After the successful formation of the protected ketone, the protecting group must be removed efficiently without affecting the newly formed ketone or other parts of the molecule. The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid), while the Cbz group is cleaved via catalytic hydrogenolysis. libretexts.org This orthogonality allows chemists to selectively deprotect functional groups, a crucial element in multi-step synthesis. ub.edu

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Byproducts of Cleavage |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong Acid (e.g., TFA, HCl) | Isobutylene, CO2 |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenolysis (H2/Pd) | Toluene, CO2 |

Development of Convergent and Divergent Synthetic Routes

The synthesis of Methanone, (1-aminocyclopentyl)phenyl- is well-suited to both convergent and divergent strategic designs, enhancing its utility in chemical research and library development.

Conversely, a divergent synthesis strategy can be employed to generate a library of related compounds from a common intermediate. The N-protected 1-aminocyclopentanecarbonitrile serves as an excellent divergent point. By reacting this single precursor with a variety of different aryl Grignard or aryllithium reagents (e.g., p-tolylmagnesium bromide, naphthylmagnesium bromide, etc.), a diverse array of (1-aminocyclopentyl)(aryl)methanones can be produced. This approach is highly efficient for exploring structure-activity relationships in medicinal chemistry by systematically modifying the aryl moiety.

Principles of Sustainable Synthesis in Compound Preparation

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce environmental impact through greener processes. rsc.org The preparation of Methanone, (1-aminocyclopentyl)phenyl- can be significantly improved by applying principles of green chemistry.

Atom Economy and Green Solvent Applications

The choice of solvent is another critical factor for sustainability. Traditional solvents for Grignard reactions, such as diethyl ether and tetrahydrofuran (B95107) (THF), raise environmental and safety concerns due to their volatility, flammability, and potential to form peroxides. gordon.edu Recent research has identified greener alternatives that are often derived from renewable resources and have a better safety profile. nih.gov Solvents like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) have emerged as viable, more sustainable replacements for these reactions. rsc.orgacs.org

| Solvent | Typical Use | Sustainability Profile |

|---|---|---|

| Diethyl Ether | Traditional Grignard Solvent | Highly volatile and flammable; peroxide-forming. |

| Tetrahydrofuran (THF) | Traditional Grignard Solvent | Less volatile than ether but still flammable; peroxide-forming. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | Higher boiling point, lower miscibility with water (easier workup), often derived from biomass (e.g., levulinic acid). |

| Cyclopentyl methyl ether (CPME) | Green Alternative | High boiling point, stable to peroxide formation, low water miscibility. rsc.org |

Process Intensification and Energy-Efficient Methodologies

Process intensification refers to the development of novel equipment and techniques that lead to dramatically smaller, safer, and more efficient chemical processes. innoget.com The formation of the Grignard reagent and its subsequent reaction with the nitrile are highly exothermic steps, posing significant safety risks for large-scale batch production due to potential thermal runaway. mt.com

Continuous flow chemistry offers a powerful solution. By performing the Grignard reaction in a microreactor or a continuous stirred-tank reactor (CSTR), the reaction volume is minimized at any given time. gordon.edugoogle.com This provides superior heat transfer and temperature control, preventing the buildup of large amounts of energetic intermediates and significantly enhancing the safety of the process. chemicalindustryjournal.co.uk This approach also frequently leads to higher yields and purity by minimizing side reactions. gordon.edu

Energy-efficient methodologies aim to reduce the energy consumption of chemical processes. Continuous flow systems are often more energy-efficient than batch reactors because they eliminate the need for large-scale heating and cooling cycles. Furthermore, techniques such as microwave-assisted synthesis can be explored for specific steps. Microwave heating can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings, particularly in steps like the hydrolysis of the imine intermediate formed after the Grignard addition. libretexts.org

| Methodology | Principle | Application in Synthesis | Sustainability Advantage |

|---|---|---|---|

| Continuous Flow Chemistry | Performing reactions in a continuously flowing stream rather than a large tank. | Exothermic Grignard reaction step. | Superior heat control, enhanced safety, improved yield and purity, reduced footprint. gordon.edu |

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions directly and efficiently. | Potential for hydrolysis of the imine intermediate. | Drastic reduction in reaction time, leading to significant energy savings. |

Elucidation of Reaction Mechanisms and Transformative Pathways of Methanone, 1 Aminocyclopentyl Phenyl

Nucleophilic Reactivity of the Amino Group and Combination Reactions

The lone pair of electrons on the nitrogen atom of the primary amino group imparts significant nucleophilic character to Methanone (B1245722), (1-aminocyclopentyl)phenyl-. This nucleophilicity is the driving force behind its participation in a variety of combination reactions, most notably adduct formation, condensation, and addition reactions.

Investigation of Adduct Formation Mechanisms

The initial step in many reactions involving the amino group is the formation of an adduct through nucleophilic attack on an electrophilic center. For instance, in an acidic medium, the amino group can be protonated to form an ammonium (B1175870) salt. Conversely, in the presence of a suitable electrophile, such as an alkyl halide, the amino group can act as a nucleophile to form a new carbon-nitrogen bond, leading to a quaternary ammonium salt if fully alkylated.

The mechanism of adduct formation with a carbonyl compound, such as an aldehyde or another ketone, proceeds through the nucleophilic attack of the amino group on the electrophilic carbonyl carbon. This results in a tetrahedral intermediate known as a hemiaminal. This intermediate is often unstable and can either revert to the starting materials or undergo further reaction, such as dehydration.

| Reactant | Electrophile | Product Type | General Mechanism |

| Methanone, (1-aminocyclopentyl)phenyl- | Aldehyde/Ketone | Hemiaminal | Nucleophilic addition of the amino group to the carbonyl carbon. |

| Methanone, (1-aminocyclopentyl)phenyl- | Alkyl Halide | Alkylated Amine | Nucleophilic substitution (SN2) at the alkyl halide. |

| Methanone, (1-aminocyclopentyl)phenyl- | Acid | Ammonium Salt | Protonation of the amino group. |

Role in Condensation and Addition Reactions

Condensation reactions involving Methanone, (1-aminocyclopentyl)phenyl- are typified by the formation of imines (Schiff bases). Following the initial formation of the hemiaminal adduct with an aldehyde or ketone, acid-catalyzed dehydration leads to the formation of a carbon-nitrogen double bond. The pH of the reaction is a critical factor; it must be acidic enough to protonate the hydroxyl group of the hemiaminal to facilitate its departure as water, but not so acidic as to completely protonate the nucleophilic amine, rendering it unreactive. libretexts.org

The amino group can also participate in addition reactions, such as Michael additions to α,β-unsaturated carbonyl compounds. In this case, the amine acts as a nucleophile, attacking the β-carbon of the unsaturated system in a conjugate addition fashion.

Substitution and Displacement Reactions Involving the Amino Functionality

The amino group of Methanone, (1-aminocyclopentyl)phenyl- can be a site for substitution and displacement reactions, allowing for the interconversion of functional groups and the synthesis of various derivatives.

Mechanistic Studies of Functional Group Interconversions

The primary amino group can be converted into other functional groups through various synthetic methodologies. For example, diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would convert the primary amine into a diazonium salt. While aliphatic diazonium salts are notoriously unstable, this intermediate could potentially undergo a variety of transformations, including substitution with a range of nucleophiles or elimination to form an alkene. However, the complexity of the starting material makes predicting the major product challenging without experimental data.

Another important functional group interconversion is the formation of amides. The amino group can react with acylating agents such as acid chlorides or anhydrides in a nucleophilic acyl substitution reaction to form a stable amide linkage.

| Reaction Type | Reagent | Resulting Functional Group |

| Acylation | Acid Chloride/Anhydride | Amide |

| Diazotization | Nitrous Acid | Diazonium Salt (unstable) |

| Reductive Amination (of the carbonyl) | Amine + Reducing Agent | Secondary/Tertiary Amine |

Synthetic Utility in Derivatization

The ability to derivatize the amino group is of significant synthetic utility. For instance, the formation of sulfonamides by reacting the amine with a sulfonyl chloride provides a stable derivative. Derivatization is also a key strategy in analytical chemistry for the identification and quantification of amino compounds. Reagents like phenylisothiocyanate can be used to form phenylthiocarbamyl derivatives, which can be analyzed by techniques such as HPLC. nih.gov

Reactions Involving the Carbonyl Group

The carbonyl group in Methanone, (1-aminocyclopentyl)phenyl- is an electrophilic center and is susceptible to nucleophilic attack. The reactivity of this ketone is influenced by the presence of the adjacent α-amino group.

Nucleophilic addition is a fundamental reaction of the carbonyl group. Strong nucleophiles, such as Grignard reagents or organolithium compounds, will attack the carbonyl carbon to form a tertiary alcohol after an acidic workup. youtube.com Weaker nucleophiles, such as cyanide or alcohols, can also add to the carbonyl group, often requiring acid or base catalysis.

The carbonyl group can also be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The mechanism involves the transfer of a hydride ion to the carbonyl carbon.

Furthermore, the carbonyl group can participate in condensation reactions, such as the aldol (B89426) condensation, if an enolizable proton is present on the α-carbon of the cyclopentyl ring. However, the steric hindrance and the electronic effects of the amino group might influence the feasibility and outcome of such reactions.

| Reaction Type | Reagent | Product Type |

| Nucleophilic Addition | Grignard Reagent | Tertiary Alcohol |

| Reduction | Sodium Borohydride | Secondary Alcohol |

| Wittig Reaction | Phosphonium Ylide | Alkene |

| Cyanohydrin Formation | Hydrogen Cyanide | Cyanohydrin |

Reactivity in Reduction and Oxidation Processes

The chemical behavior of Methanone, (1-aminocyclopentyl)phenyl- is significantly influenced by the presence of a ketone and a primary amine, making it susceptible to both reduction and oxidation.

Reduction Reactions: The carbonyl group of the methanone moiety can be readily reduced. Treatment with mild reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would be expected to yield the corresponding secondary alcohol, (1-aminocyclopentyl)(phenyl)methanol. For a more exhaustive reduction of the carbonyl to a methylene (B1212753) group, more forceful conditions are necessary. The Clemmensen reduction, utilizing a zinc-mercury amalgam in hydrochloric acid, or the Wolff-Kishner reduction, which employs hydrazine (B178648) and a strong base, would likely result in the formation of (1-aminocyclopentyl)phenylmethane.

Oxidation Reactions: The ketone functional group is generally stable against oxidation under mild conditions. However, the primary amine on the cyclopentyl ring is more prone to oxidation. Depending on the oxidizing agent and reaction conditions, the amino group could be transformed into various functionalities, including hydroxylamines, nitroso compounds, or nitro compounds.

Interactive Data Table: Expected Products of Reduction and Oxidation

| Reaction Type | Reagent/Condition | Expected Product |

| Ketone Reduction | Sodium borohydride | (1-aminocyclopentyl)(phenyl)methanol |

| Complete Carbonyl Reduction | Wolff-Kishner conditions | (1-aminocyclopentyl)phenylmethane |

| Amine Oxidation | Mild oxidizing agent | (1-hydroxylaminocyclopentyl)(phenyl)methanone |

Participation in Olefination and Wittig-Type Reactions

The ketone functionality of Methanone, (1-aminocyclopentyl)phenyl- serves as an electrophilic site for olefination reactions, most notably the Wittig reaction. wikipedia.orgtcichemicals.comorganic-chemistry.org This reaction provides a versatile method for converting the carbonyl group into a carbon-carbon double bond. wikipedia.org

In a typical Wittig reaction, Methanone, (1-aminocyclopentyl)phenyl- would be treated with a phosphorus ylide. wikipedia.org For instance, the use of methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would be expected to produce 1-(1-phenylvinyl)cyclopentan-1-amine. The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. organic-chemistry.org Unstabilized ylides generally favor the formation of Z-alkenes, whereas stabilized ylides predominantly yield E-alkenes. organic-chemistry.org For enhanced control over the stereoselectivity, particularly to obtain the E-alkene, the Schlosser modification of the Wittig reaction can be employed. wikipedia.org

Transformations of the Cyclopentyl and Phenyl Moieties

The cyclopentyl moiety, being a saturated carbocycle, exhibits limited reactivity. However, functionalization can be achieved through targeted synthetic strategies. For example, free-radical halogenation could introduce a halogen atom onto the ring, creating a reactive site for subsequent nucleophilic substitution or elimination reactions.

The primary amino group on the cyclopentyl ring is a prime location for chemical modification. It can readily undergo standard amine reactions such as acylation to form amides, alkylation to form secondary or tertiary amines, and diazotization. The diazotization of the primary amine would generate a diazonium salt, which is an excellent leaving group and can be displaced by a wide array of nucleophiles, allowing for the introduction of diverse functional groups.

The phenyl ring of Methanone, (1-aminocyclopentyl)phenyl- can undergo both electrophilic and nucleophilic aromatic substitution, with its reactivity being governed by the electronic effects of the attached benzoyl group.

Electrophilic Aromatic Substitution (SEAr): The benzoyl group is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack and directs incoming electrophiles to the meta position. libretexts.org Consequently, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur at the meta-position and would likely require more stringent reaction conditions than those needed for benzene (B151609).

Nucleophilic Aromatic Substitution (SNAr): While aromatic rings are generally resistant to nucleophilic attack, the presence of a strong electron-withdrawing group can facilitate such reactions. libretexts.orgnih.gov The carbonyl group of the benzoyl moiety can activate the ortho and para positions towards nucleophilic attack. However, a successful SNAr reaction typically requires the presence of a good leaving group on the aromatic ring. nih.gov In the absence of such a leaving group, nucleophilic aromatic substitution on the unsubstituted phenyl ring of this compound is considered improbable.

Interactive Data Table: Predicted Aromatic Substitution Patterns

| Reaction Type | Position of Substitution | Activating/Deactivating Effect |

| Electrophilic Aromatic Substitution | meta | Deactivating |

| Nucleophilic Aromatic Substitution | ortho, para (with leaving group) | Activating |

Decomposition Pathways and Stability Analysis

The stability of Methanone, (1-aminocyclopentyl)phenyl- is subject to thermal and photolytic influences, which can induce specific degradation pathways.

Thermal Degradation: Upon heating, the compound may undergo decomposition. The carbon-nitrogen bond of the primary amine is a potential site for homolytic cleavage. At very high temperatures, decarbonylation, the elimination of the carbonyl group as carbon monoxide, could occur. The amino group might also catalyze intramolecular cyclization or polymerization reactions under thermal stress.

Photolytic Degradation: As a ketone with α-hydrogens, Methanone, (1-aminocyclopentyl)phenyl- is susceptible to Norrish Type I and Type II photochemical reactions upon exposure to ultraviolet radiation.

Norrish Type I Cleavage: This pathway involves the homolytic cleavage of the bond between the carbonyl carbon and either the cyclopentyl or the phenyl ring, generating radical intermediates. These radicals can then engage in various secondary reactions.

Norrish Type II Reaction: This intramolecular process involves the abstraction of a γ-hydrogen atom from the cyclopentyl ring by the excited carbonyl oxygen, followed by cleavage of the α,β-carbon-carbon bond. This would result in the formation of an enol and an alkene.

Furthermore, the presence of the phenyl ring introduces the possibility of other photochemical processes, such as photo-oxidation or photo-reduction, particularly in the presence of other reactive species. It is also anticipated that the compound would degrade under various stress conditions, including acidic, basic, and oxidative environments. researchgate.net

Characterization of Degradation Products and Kinetic Studies

No information is available in the scientific literature regarding the degradation products or the kinetics of degradation for Methanone, (1-aminocyclopentyl)phenyl-.

Ionic Interactions and Double Displacement Reactions in Solution Chemistry

There are no published studies on the ionic interactions or double displacement reactions of Methanone, (1-aminocyclopentyl)phenyl- in solution.

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation of Methanone, 1 Aminocyclopentyl Phenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For Methanone (B1245722), (1-aminocyclopentyl)phenyl-, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals and offers insights into the molecule's stereochemistry.

Based on the structure, the following ¹H and ¹³C NMR signals are predicted.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl H (ortho) | 7.8 - 8.0 | Multiplet | 2H |

| Phenyl H (meta, para) | 7.3 - 7.6 | Multiplet | 3H |

| Cyclopentyl H (CH₂) | 1.6 - 2.2 | Multiplet | 8H |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 198 - 202 |

| Phenyl C (ipso) | 135 - 138 |

| Phenyl C (ortho, meta, para) | 128 - 133 |

| Cyclopentyl C (C-N, C-C=O) | 60 - 65 |

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Multi-dimensional NMR experiments are crucial for establishing the bonding framework of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For Methanone, (1-aminocyclopentyl)phenyl-, COSY spectra would show correlations between adjacent protons on the phenyl ring and, importantly, establish the connectivity between the non-equivalent methylene (B1212753) protons within the cyclopentyl ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com This technique allows for the definitive assignment of each proton signal to its corresponding carbon atom in the cyclopentyl and phenyl moieties. sdsu.eduemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range coupling (typically 2-3 bonds) between protons and carbons. youtube.com This is vital for piecing together the molecular fragments. Key HMBC correlations would be expected between the ortho-protons of the phenyl ring and the carbonyl carbon, as well as between the protons on the cyclopentyl ring and the carbonyl carbon, confirming the connection of all three main structural components.

Predicted Key 2D NMR Correlations

| Experiment | Correlating Nuclei | Predicted Structural Information |

|---|---|---|

| COSY | Phenyl H(ortho) ↔ Phenyl H(meta) | Confirms aromatic ring connectivity. |

| COSY | Cyclopentyl H(α) ↔ Cyclopentyl H(β) | Establishes cyclopentyl ring proton network. |

| HSQC | Phenyl H's ↔ Phenyl C's | Assigns specific ¹H signals to their attached ¹³C atoms in the phenyl ring. |

| HSQC | Cyclopentyl H's ↔ Cyclopentyl C's | Assigns specific ¹H signals to their attached ¹³C atoms in the cyclopentyl ring. |

| HMBC | Phenyl H(ortho) ↔ Carbonyl C | Connects the phenyl ring to the carbonyl group. |

| HMBC | Cyclopentyl H(α to C1) ↔ Carbonyl C | Connects the cyclopentyl ring to the carbonyl group. |

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) utilizes variable-temperature experiments to study conformational changes in molecules that occur on the NMR timescale. unibas.it For Methanone, (1-aminocyclopentyl)phenyl-, several dynamic processes could be investigated:

Ring Puckering: The cyclopentyl ring is not planar and undergoes rapid conformational changes between different envelope and twist forms. At low temperatures, this process might slow down enough to be observed as separate signals for axially and equatorially oriented protons, which would coalesce at higher temperatures.

Bond Rotation: Rotation around the single bonds connecting the phenyl ring to the carbonyl group and the cyclopentyl ring to the carbonyl group could be restricted. DNMR studies can determine the energy barriers for these rotations by analyzing the changes in the NMR line shape with temperature. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the determination of the exact elemental composition. nih.gov For Methanone, (1-aminocyclopentyl)phenyl-, with a chemical formula of C₁₂H₁₅NO, the theoretical exact mass can be calculated. HRMS analysis would be used to confirm this mass, providing strong evidence for the proposed chemical formula. scispace.com

Calculated Exact Mass

| Formula | Monoisotopic Mass (Da) |

|---|

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves multiple steps of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio, fragmenting it, and then analyzing the resulting fragment ions. The fragmentation pattern serves as a molecular fingerprint and provides definitive confirmation of the molecule's structure.

For Methanone, (1-aminocyclopentyl)phenyl-, the molecular ion ([M]⁺˙ at m/z 189) would be expected to undergo characteristic fragmentation, primarily through cleavage of the bonds adjacent to the carbonyl group.

Predicted Major Mass Spectral Fragments

| m/z | Proposed Fragment Ion | Structure |

|---|---|---|

| 189 | Molecular Ion | [C₆H₅COC₅H₉NH₂]⁺˙ |

| 105 | Benzoyl Cation | [C₆H₅CO]⁺ |

| 84 | 1-Aminocyclopentyl Cation | [C₅H₉NH₂]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

For Methanone, (1-aminocyclopentyl)phenyl-, the key functional groups—amine (N-H), carbonyl (C=O), aromatic ring (C=C), and aliphatic chains (C-H)—will give rise to distinct peaks in the IR and Raman spectra.

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) | Weak |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Strong |

| Aliphatic (C-H) | Stretch | 2850 - 2970 | Strong |

| Carbonyl (C=O) | Stretch | 1650 - 1680 (Strong) | Moderate |

| Aromatic (C=C) | Stretch | 1450 - 1600 (multiple bands) | Strong |

| Amine (N-H) | Scissoring Bend | 1580 - 1650 | Weak |

The IR spectrum would be dominated by a strong absorption from the C=O stretch and the N-H stretches of the primary amine. The Raman spectrum would show strong signals for the aromatic C-H and C=C stretching modes, complementing the IR data and confirming the presence of all key functional components of the molecule. researchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), was conducted to obtain X-ray crystallographic data for Methanone, (1-aminocyclopentyl)phenyl-. This investigation aimed to uncover detailed information regarding its single-crystal X-ray structure, which is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material.

Despite these extensive efforts, no published experimental X-ray diffraction data for Methanone, (1-aminocyclopentyl)phenyl- could be located. The generation of a detailed analysis, including data tables of crystallographic parameters, bond lengths, and bond angles, is wholly dependent on the availability of a solved crystal structure, typically disseminated in the form of a Crystallographic Information File (CIF).

Such a file would provide the necessary data to discuss key structural features, including:

Crystal System and Space Group: Defining the symmetry of the crystal lattice.

Unit Cell Parameters: The dimensions of the repeating unit of the crystal.

Molecular Conformation: The precise arrangement of the cyclopentyl and phenyl rings relative to the methanone group.

Intermolecular Interactions: The presence of hydrogen bonding, van der Waals forces, or other interactions that dictate the crystal packing.

Without access to this foundational experimental data, a scientifically accurate and detailed discussion of the solid-state structure of Methanone, (1-aminocyclopentyl)phenyl- as determined by X-ray crystallography cannot be provided. The creation of the requested detailed research findings and data tables would require this information, which does not appear to be available in the public domain at this time.

Computational Chemistry and Theoretical Modeling of Methanone, 1 Aminocyclopentyl Phenyl

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Methanone (B1245722), (1-aminocyclopentyl)phenyl-, methods like Density Functional Theory (DFT) and Ab Initio calculations would be employed to model its electronic structure with high accuracy. DFT, with functionals such as B3LYP, is often chosen for its balance of computational cost and accuracy in predicting molecular properties. Ab Initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a higher level of theory for more precise calculations, albeit at a greater computational expense.

Molecular Orbital Analysis and Charge Distribution

A primary output of quantum chemical calculations is the description of molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity.

Furthermore, these calculations would reveal the charge distribution across the molecule, often visualized through electrostatic potential maps. This analysis would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of Methanone, (1-aminocyclopentyl)phenyl-. For instance, the carbonyl oxygen would be expected to have a partial negative charge, while the carbonyl carbon and the amino group's protons would likely exhibit partial positive charges.

Table 1: Hypothetical Molecular Orbital Data for Methanone, (1-aminocyclopentyl)phenyl- This table is illustrative of the data that would be generated from a computational study and is not based on published experimental or theoretical values.

| Parameter | Calculated Value (Illustrative) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Prediction of Spectroscopic Parameters and Chemical Shifts

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for structure validation. For Methanone, (1-aminocyclopentyl)phenyl-, calculations could predict its infrared (IR) vibrational frequencies, corresponding to the stretching and bending of specific bonds like the C=O and N-H bonds.

Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms could also be calculated. These predictions are highly sensitive to the electronic environment of each nucleus and are invaluable for interpreting experimental NMR spectra.

Reaction Mechanism Elucidation via Computational Pathways

Computational modeling allows for the in-depth investigation of reaction mechanisms at a molecular level, providing insights that are often difficult to obtain through experimentation alone.

Transition State Localization and Reaction Energy Profiles

To understand a chemical reaction involving Methanone, (1-aminocyclopentyl)phenyl-, researchers would first identify the structures of the reactants, products, and any intermediates. Computational algorithms would then be used to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. The characterization of a true TS is confirmed by the presence of a single imaginary frequency in the vibrational analysis.

Solvent Effects on Reactivity and Selectivity

Reactions are typically carried out in a solvent, which can significantly influence reactivity and selectivity. Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit models involve including a number of individual solvent molecules in the calculation, which provides a more detailed picture but is computationally more demanding. These models would be crucial for accurately predicting the behavior of Methanone, (1-aminocyclopentyl)phenyl- in a reaction medium.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of a molecule is critical to its function and reactivity. Methanone, (1-aminocyclopentyl)phenyl- possesses conformational flexibility, particularly in the cyclopentyl ring and the orientation of the phenyl and amino groups. A systematic conformational search would be performed to identify the various low-energy conformers. This involves rotating the single bonds and calculating the energy of each resulting structure.

The results of such an analysis would yield a potential energy surface, indicating the most stable (lowest energy) conformations of the molecule. This information is vital for understanding its biological activity, if any, and for predicting the stereochemical outcome of its reactions.

Lack of Publicly Available Research Data for Methanone, (1-aminocyclopentyl)phenyl-

Following a comprehensive search for scholarly articles and research data, it has been determined that there is no publicly available scientific literature containing specific computational chemistry and theoretical modeling studies on the compound Methanone, (1-aminocyclopentyl)phenyl- . Specifically, no research detailing molecular dynamics simulations for its dynamic behavior and intermolecular interactions could be located.

The conducted searches for "molecular dynamics simulations of (1-aminocyclopentyl)(phenyl)methanone," "computational analysis of (1-aminocyclopentyl)(phenyl)methanone dynamics," and broader queries for computational studies on this molecule and its close structural analogs did not yield any specific results. The retrieved information pertains to general molecular modeling methodologies or studies on different chemical entities.

Due to the absence of detailed research findings, force field parameters, simulation trajectories, or analyses of intermolecular interactions for Methanone, (1-aminocyclopentyl)phenyl-, it is not possible to generate a scientifically accurate and thorough article on this specific topic as requested. The creation of such content, including the required data tables, would necessitate speculative information that is not supported by scientific evidence.

Therefore, the requested article section on the computational chemistry and theoretical modeling of Methanone, (1-aminocyclopentyl)phenyl- cannot be provided at this time.

Applications As a Versatile Synthetic Intermediate and in Advanced Materials Research

Strategic Building Block in Complex Organic Synthesis

The dual functionality of Methanone (B1245722), (1-aminocyclopentyl)phenyl- makes it a valuable intermediate for the synthesis of intricate molecular frameworks, particularly those containing nitrogen. The presence of both a primary amine and a ketone allows for a wide range of chemical transformations, enabling its use as both a precursor to heterocyclic systems and a scaffold for constructing diverse carbon skeletons.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science, making their efficient synthesis a key focus of organic chemistry. nih.govopenmedicinalchemistryjournal.com The aminoketone structure of Methanone, (1-aminocyclopentyl)phenyl- provides an ideal starting point for the construction of various heterocyclic rings. The primary amine can act as a nucleophile, while the ketone carbonyl group is electrophilic, setting the stage for intramolecular cyclization reactions or condensations with other bifunctional molecules to form larger ring systems.

For instance, analogous β-amino ketones are known to undergo reactions to form complex nitrogen heterocycles. rsc.org It is plausible that Methanone, (1-aminocyclopentyl)phenyl- could participate in similar transformations. For example, condensation reactions with dicarbonyl compounds could lead to the formation of substituted pyridines or pyrimidines. Furthermore, reactions involving the amine group, such as acylation followed by intramolecular cyclization, could yield various lactams. The Fischer indole (B1671886) synthesis is another potential pathway where this compound, after conversion to a suitable hydrazone, could be used to generate complex indole structures. ambeed.com

Table 1: Potential Heterocyclic Systems Derived from Methanone, (1-aminocyclopentyl)phenyl-

| Heterocyclic System | Potential Synthetic Route |

| Substituted Pyridines | Condensation with 1,3-dicarbonyl compounds |

| Dihydropyrimidines | Biginelli-type reaction with an aldehyde and urea/thiourea |

| Pyrroles | Paal-Knorr synthesis with a 1,4-dicarbonyl compound |

| Indoles | Fischer indole synthesis via a phenylhydrazone derivative |

| Quinolines | Friedländer annulation with a 2-aminobenzaldehyde (B1207257) derivative |

This table presents hypothetical synthetic pathways based on established reactions of aminoketones.

Beyond its role as a precursor to heterocycles, Methanone, (1-aminocyclopentyl)phenyl- can serve as a versatile intermediate for building complex carbon skeletons. The cyclopentyl ring and the phenyl group provide a rigid framework that can be further functionalized. The ketone functionality can be transformed into a variety of other groups; for example, reduction can yield a secondary alcohol, which can then be used in ether or ester formation. Grignard reactions with organometallic reagents can introduce new carbon-carbon bonds at the carbonyl carbon, leading to tertiary alcohols and more complex structures. evitachem.com

The amino group can be protected, allowing for selective modification of the rest of the molecule, or it can be used to attach other molecular fragments through amide bond formation. The phenyl ring can also undergo electrophilic aromatic substitution to introduce additional functional groups, further increasing the molecular diversity that can be achieved from this starting material.

Potential in Polymer Chemistry and Advanced Materials Development

The unique combination of a reactive amine and a photoactive ketone group in Methanone, (1-aminocyclopentyl)phenyl- suggests its potential utility in the field of polymer chemistry and materials science. While direct polymerization of this compound has not been extensively reported, its functional groups allow for its incorporation into polymers through various strategies.

Methanone, (1-aminocyclopentyl)phenyl- can be chemically modified to produce novel monomers for polymerization. For example, the primary amine could be reacted with acryloyl chloride or methacryloyl chloride to generate an acrylamide (B121943) or methacrylamide (B166291) monomer, respectively. These monomers could then be polymerized via free-radical polymerization to produce polymers with pendant cyclopentylphenylmethanone groups. The properties of the resulting polymer could be tuned by copolymerizing these functional monomers with other vinyl monomers like styrene (B11656) or methyl methacrylate.

Similarly, the amine group could be used in condensation polymerization reactions. For instance, it could be reacted with diacids or diacyl chlorides to form polyamides, or with diisocyanates to form polyureas. The resulting polymers would have the bulky and potentially photoresponsive cyclopentylphenylmethanone unit integrated into the polymer backbone, which could impart unique thermal and mechanical properties. Research on the polymerization of other aniline (B41778) derivatives has shown that substituents on the aromatic ring can significantly influence the properties of the resulting polymers. nih.govrsc.org

Table 2: Potential Polymer Architectures Incorporating Methanone, (1-aminocyclopentyl)phenyl-

| Polymer Type | Method of Incorporation | Potential Properties |

| Polyacrylates/Polymethacrylates | Derivatization of the amine to an acrylamide/methacrylamide monomer followed by radical polymerization. | Enhanced thermal stability, photo-crosslinkable. |

| Polyamides | Polycondensation of the amine with diacids or their derivatives. | High-performance polymers with good mechanical strength. |

| Polyureas | Polyaddition of the amine with diisocyanates. | Elastomeric materials with potential for self-healing. |

This table outlines hypothetical polymer structures and properties based on the functional groups of the target compound.

Polymers incorporating the Methanone, (1-aminocyclopentyl)phenyl- moiety could exhibit a range of interesting functional properties. The phenyl ketone group is a well-known photosensitizer and can undergo photochemical reactions, such as Norrish Type I and Type II reactions, upon exposure to UV light. This photoactivity could be exploited to develop photo-crosslinkable polymers for applications in coatings, adhesives, and photolithography.

Furthermore, the presence of both a polar amine group and a nonpolar aromatic ring could lead to polymers with interesting self-assembly properties in solution and in the solid state. The bulky cyclopentyl group could influence the polymer's morphology and chain packing, potentially leading to materials with unique optical or mechanical characteristics. The incorporation of such a functional unit could also enhance the thermal stability of the resulting polymers. While specific applications are speculative without experimental data, the structural features of Methanone, (1-aminocyclopentyl)phenyl- suggest its potential in creating novel functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.